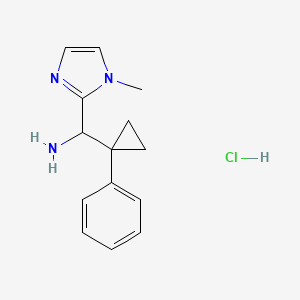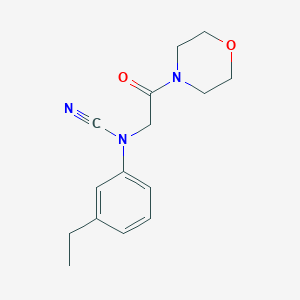
(1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine hydrochloride: is a chemical compound with the molecular formula C14H17N3Cl and a molecular weight of 263.77 g/mol . This compound is a derivative of imidazole, a versatile heterocyclic aromatic organic compound, and phenylcyclopropylamine, a compound known for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with 1-phenylcyclopropylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved safety. The use of catalysts such as Lewis acids can enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
(1-Methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives , which are often more reactive.
Reduction: Reduction reactions can be performed to obtain the corresponding amine derivatives .
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) .
Reduction: Reduction can be achieved using LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) .
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as alkyl halides .
Major Products Formed:
N-oxide derivatives: from oxidation reactions.
Amine derivatives: from reduction reactions.
Substituted imidazole derivatives: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic uses, such as in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes , leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and biological system.
Vergleich Mit ähnlichen Verbindungen
(1-Methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine hydrochloride: is unique in its structure and biological activity compared to other similar compounds. Some similar compounds include:
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
(1-Methyl-1H-imidazol-2-yl)methanamine
These compounds share the imidazole ring but differ in their substituents and overall structure, leading to variations in their chemical properties and biological activities.
Eigenschaften
IUPAC Name |
(1-methylimidazol-2-yl)-(1-phenylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.ClH/c1-17-10-9-16-13(17)12(15)14(7-8-14)11-5-3-2-4-6-11;/h2-6,9-10,12H,7-8,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXUKMLKOSIPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2(CC2)C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2909819.png)
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2909820.png)

![2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2909822.png)


![4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2909826.png)




![N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2909837.png)

